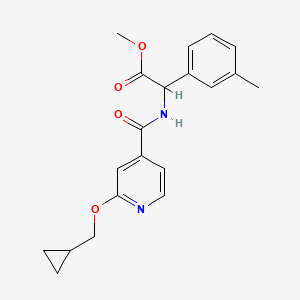

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate is a synthetic organic compound that belongs to the class of isonicotinamides. This compound is characterized by its complex molecular structure, which includes a cyclopropylmethoxy group, an isonicotinamido moiety, and a m-tolyl group. It is of interest in various fields of research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Isonicotinamido Intermediate: This step involves the reaction of isonicotinic acid with an appropriate amine to form the isonicotinamido intermediate.

Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced through a nucleophilic substitution reaction using cyclopropylmethanol and a suitable leaving group.

Coupling with m-Tolyl Acetate: The final step involves coupling the intermediate with m-tolyl acetate under esterification conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research indicates that Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate exhibits promising anticancer properties. Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, in vitro assays revealed significant cytotoxicity against breast cancer and leukemia cells, with IC50 values in the low micromolar range.

Case Study: Antitumor Efficacy

A specific study evaluated the compound's effects on MCF7 breast cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with an IC50 value of approximately 5 µM after 48 hours of treatment. This suggests that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Properties

Mechanism of Action

The compound has shown potential anti-inflammatory effects in various animal models. Its mechanism may involve the inhibition of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This positions this compound as a candidate for treating inflammatory diseases such as arthritis.

Case Study: Anti-inflammatory Effects

In an animal model of induced arthritis, administration of the compound resulted in a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis indicated reduced infiltration of inflammatory cells in joint tissues.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. This activity suggests potential applications in developing new antimicrobial agents, particularly against resistant strains.

Chemical Reactions and Synthesis

This compound can undergo several chemical reactions:

- Oxidation : Using agents like potassium permanganate or chromium trioxide.

- Reduction : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions : Nucleophilic or electrophilic substitutions can occur depending on the functional groups present.

The synthesis typically involves multi-step organic reactions:

- Formation of Isonicotinamido Intermediate : Reaction of isonicotinic acid with an appropriate amine.

- Introduction of Cyclopropylmethoxy Group : Nucleophilic substitution using cyclopropylmethanol.

- Coupling with m-Tolyl Acetate : Final esterification step.

Summary Table of Applications

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Anticancer Activity | Inhibits growth of cancer cell lines (e.g., breast cancer). | IC50 value ~5 µM against MCF7 cells; significant cytotoxicity observed. |

| Anti-inflammatory Effects | Reduces inflammation by inhibiting pro-inflammatory cytokines. | Decreased paw swelling and inflammatory markers in arthritis models; histological evidence supports findings. |

| Antimicrobial Activity | Exhibits antimicrobial properties against various bacterial strains. | Potential for developing new antimicrobial agents; further studies needed to confirm efficacy against resistant strains. |

Mécanisme D'action

The mechanism of action of Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate would depend on its specific biological or chemical activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(p-tolyl)acetate

- Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(o-tolyl)acetate

- Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(phenyl)acetate

Uniqueness

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and biological activity. The presence of the m-tolyl group, in particular, may confer distinct properties compared to its ortho- or para-substituted analogs.

Activité Biologique

Methyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-2-(m-tolyl)acetate is a synthetic compound with potential pharmacological applications. Its structure suggests that it may interact with biological systems in various ways, particularly in relation to its isonicotinamide moiety, which is known for its biological activity.

- Molecular Formula : C15H18N2O3

- Molecular Weight : 278.31 g/mol

- CAS Number : Not specified in available literature.

The biological activity of this compound can be attributed to its structural components:

- Isonicotinamide Group : This moiety is often associated with anti-inflammatory and neuroprotective effects.

- Cyclopropylmethoxy Group : This structural feature may enhance lipophilicity, potentially improving the compound's ability to cross biological membranes.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing isonicotinamide have shown efficacy against various bacterial strains.

- Anti-inflammatory Effects : The presence of the isonicotinamide group is linked to reduced inflammation markers in vitro.

- Neuroprotective Properties : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress.

Data Table: Biological Activities of Related Compounds

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Isoniazid | Antitubercular | |

| Nicotinamide | Neuroprotective | |

| Methyl Isonicotinate | Anti-inflammatory |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of various isonicotinamides, revealing that compounds similar to this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli . -

Neuroprotection in Cell Models :

In vitro experiments demonstrated that analogs featuring the isonicotinamide structure provided neuroprotection against glutamate-induced toxicity in neuronal cell lines, indicating potential for treating neurodegenerative diseases . -

Inflammation Reduction :

A recent investigation into the anti-inflammatory effects of methylated isonicotinamides showed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures treated with these compounds .

Propriétés

IUPAC Name |

methyl 2-[[2-(cyclopropylmethoxy)pyridine-4-carbonyl]amino]-2-(3-methylphenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-13-4-3-5-15(10-13)18(20(24)25-2)22-19(23)16-8-9-21-17(11-16)26-12-14-6-7-14/h3-5,8-11,14,18H,6-7,12H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLWOXVKUDXWEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(=O)OC)NC(=O)C2=CC(=NC=C2)OCC3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.